- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)
939768-64-6 structure
Product Name:tert-butyl cis-3-hydroxycyclobutanecarboxylate
Número CAS:939768-64-6
MF:C9H16O3
Megavatios:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
Update Time:2025-07-02
tert-butyl cis-3-hydroxycyclobutanecarboxylate Propiedades químicas y físicas
Nombre e identificación
-
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- tert-butyl 3-hydroxycyclobutane-1-carboxylate
- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-butyl cis-3-hydroxycyclobutanecarboxylate
- J-525036
- J-520096
- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- SY286814
- SY358218
- t-Butyl 3-hydroxycyclobutanecarboxylate
- SCHEMBL2342365
- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- 1311166-10-5
- MFCD20259658
- tert-butyl 3-hydroxycyclobutanecarboxylate
- SB84420
- 939768-64-6
- MFCD20257857
- 1-Boc-3-Hydroxycyclobutane
- BS-43523
- Z1278923948
- A903387
- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- AT10117
- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
- SCHEMBL12391593
- AM10882
- SY346115
- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
- AT10119
- trans-tert-butyl 3-hydroxycyclobutanecarboxylate
- AKOS032947427
- DTXSID10726840
- 1311158-43-6
- tert-butyl trans-3-hydroxycyclobutanecarboxylate
- TYVLAZGEMLWPQS-UHFFFAOYSA-N
- CS-0159501
- PS-17517
- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- EN300-6748962
- SCHEMBL1965621
- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
- MFCD20259656
- EN300-1721665
- FT-0710627
- CS-0159774
- AT10050
- SCHEMBL3958434
- DB-297115
- DB-299322
- DA-46194
- SCHEMBL25961268
-
- MDL: MFCD20259656
- Renchi: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
- Clave inchi: TYVLAZGEMLWPQS-UHFFFAOYSA-N
- Sonrisas: OC1CC(C(=O)OC(C)(C)C)C1
Atributos calculados
- Calidad precisa: 172.109944368g/mol
- Masa isotópica única: 172.109944368g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 175
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.9
- Superficie del Polo topológico: 46.5Ų
tert-butyl cis-3-hydroxycyclobutanecarboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$729 | 2021-06-15 | |
| ChemScence | CS-0159501-5g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 5g |
$700.0 | 2022-04-26 | ||
| TRC | C281045-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 250mg |
$ 190.00 | 2022-04-01 | ||
| TRC | C281045-500mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 500mg |
$ 310.00 | 2022-04-01 | ||
| TRC | C281045-1000mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 1g |
$ 495.00 | 2022-04-01 | ||
| A2B Chem LLC | AI62796-10g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 10g |
$243.00 | 2024-04-19 | |
| Ambeed | A157083-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 250mg |
$25.0 | 2025-04-15 | |
| Ambeed | A157083-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 1g |
$65.0 | 2025-04-15 | |
| Ambeed | A157083-5g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 5g |
$190.0 | 2025-04-15 | |
| Ambeed | A157083-25g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 25g |
$665.0 | 2025-04-15 |
tert-butyl cis-3-hydroxycyclobutanecarboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C
Referencia
- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Referencia
- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
Referencia
- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt
Referencia
- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C
Referencia
- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Referencia
- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
Referencia
- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
Referencia
- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C
Referencia
- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists, Organic Process Research & Development, 2013, 17(4), 666-671
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt
Referencia
- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties, European Journal of Organic Chemistry, 2023, 26(24),
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
Referencia
- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,
tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products
tert-butyl cis-3-hydroxycyclobutanecarboxylate Literatura relevante
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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